Cas no 519-40-4 (1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one)

1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one structure
519-40-4 structure
Product Name:1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one
CAS No:519-40-4
MF:C12H16O4
MW:224.253044128418
CID:1574824
PubChem ID:122841
Update Time:2025-04-21

1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one
    • 1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)-1-butanon
    • 1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)-1-butanone
    • 1-(2,6-Dihydroxy-4-méthoxy-3-méthylphényl)-1-butanone
    • 1-butanone, 1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)-
    • 2',6'-Dihydroxy-4'-methoxy-3'-methyl-1-butyrophenone
    • 2',6'-Dihydroxy-4'-methoxy-3'-methylbutyrophenone
    • 4-Butyryl-2-methylphloroglucinol 1-Methyl Ether
    • 4-Butyryl-3,5-dihydroxy-1-methoxy-2-methylbenzene
    • Butyrophenone, 2',6'-dihydroxy-4'-methoxy-3'-methyl-
    • 2\',6\'-Dihydroxy-4\'-methoxy-3\'-methylbutyrophenone
    • Butyrophenone,
    • Q27105863
    • CHEMBL214690
    • Aspidinol B
    • AC1L3VD6
    • UNII-6BW75I6CNC
    • 519-40-4
    • 4-BUTYRYL-2-METHYLPHLOROGLUCINOL-1-METHYL ETHER
    • BDBM50191688
    • DTXSID70966225
    • SCHEMBL154937
    • AC1Q5D4W
    • Aspidinol
    • NS00094529
    • ASPIDINOL [MI]
    • GJRJTYFSORWKBE-UHFFFAOYSA-N
    • aspidinol-B
    • 6BW75I6CNC
    • starbld0003668
    • CHEBI:2884
    • 1-(2,6-dihydroxy-4-methoxy-3-methyl-phenyl)butan-1-one
    • Inchi: 1S/C12H16O4/c1-4-5-8(13)11-9(14)6-10(16-3)7(2)12(11)15/h6,14-15H,4-5H2,1-3H3
    • InChI Key: GJRJTYFSORWKBE-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C(=C(C=1C)O)C(CCC)=O)O

Computed Properties

  • Exact Mass: 224.10488
  • Monoisotopic Mass: 224.105
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.8A^2
  • XLogP3: 2.6

Experimental Properties

  • Density: 1.173
  • Melting Point: 156-161°; mp 116.5°
  • Boiling Point: 380.5°C at 760 mmHg
  • Flash Point: 144.8°C
  • Refractive Index: 1.549
  • PSA: 66.76
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